2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in synthetic organic chemistry. This compound features a fused 5-methylfuran-2-ylmethylidene substituent at the C5 position of the dioxane ring, introduced via condensation reactions between Meldrum’s acid and 5-methylfurfural derivatives . Its crystal structure, reported by Zeng (2011), reveals a distorted boat conformation of the 1,3-dioxane ring stabilized by weak intermolecular C–H⋯O hydrogen bonds . The compound’s electron-deficient α,β-unsaturated carbonyl system makes it reactive toward nucleophiles and dienophiles, enabling applications in cycloadditions and heterocyclic synthesis .
Properties
IUPAC Name |
2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7-4-5-8(15-7)6-9-10(13)16-12(2,3)17-11(9)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGSQHBSHYQLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its structure includes a 1,3-dioxane ring and a furan moiety, which contribute to its reactivity and interactions with biological systems. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features an envelope conformation in its dioxane ring, which is stabilized by weak intermolecular hydrogen bonds. The synthesis typically involves the reaction of Meldrum's acid derivatives with appropriate aldehydes or ketones, allowing for the introduction of various substituents on the dioxane ring .
Antimicrobial Properties
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity. In a study involving various derivatives of Meldrum's acid, the synthesized compounds were tested against several microbial strains:
| Microbial Strain | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|
| Escherichia coli | 15 | 12.4 |
| Staphylococcus aureus | 18 | 10.7 |
| Bacillus subtilis | 16 | 14.0 |
The results indicated that certain derivatives showed comparable efficacy to standard antibiotics such as streptomycin .
Anticancer Activity
The anticancer potential of this compound was evaluated through cytotoxicity assays against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The findings are summarized in the table below:
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 15.7 | 4.8 |
| A549 | 20.8 | 3.6 |
| LS174 | 21.8 | 4.0 |
These results suggest that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal human fibroblast cells (MRC-5), indicating a promising therapeutic index for further development .
Molecular docking studies have provided insights into the mechanism of action of this compound. It was found to interact with key biological targets such as DNA and topoisomerases, which are critical for cell division and proliferation. The binding affinities suggest that these interactions may disrupt normal cellular processes in cancer cells .
Case Studies
Several case studies have highlighted the biological relevance of compounds related to this compound:
- Case Study on Anticancer Activity : In a study published in MDPI's Molecules, researchers reported that specific derivatives showed significant cytotoxic effects on HeLa cells with selectivity indices indicating lower toxicity to normal cells .
- Antimicrobial Efficacy : Another study demonstrated that derivatives exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Heterocyclic substituents (e.g., triazole) enhance antibacterial potency due to improved target binding .
- Organometallic substituents (e.g., triethylsilyl) reduce acute toxicity while retaining activity .
Crystallographic and Computational Insights
- Hydrogen Bonding : Derivatives with polar substituents (e.g., 4-hydroxybenzylidene) form stronger intermolecular networks, improving crystallinity .
- Conformational Stability : Boat conformations are common across derivatives, but steric bulk from substituents (e.g., naphthyl groups) introduces torsional strain .
- Software Tools : SHELX and OLEX2 are widely used for structural refinement .
Preparation Methods
Fundamental Reactivity of Meldrum’s Acid in Synthesis
Meldrum’s acid, first synthesized in 1908, is a cyclic dicarbonyl compound renowned for its high reactivity in nucleophilic acyl substitution and Knoevenagel condensation reactions. Its strained 1,3-dioxane-4,6-dione ring facilitates the formation of stable enolates, which react readily with electrophilic partners such as aldehydes, ketones, and activated alkenes. The title compound’s synthesis hinges on the condensation of Meldrum’s acid with 5-methylfuran-2-carbaldehyde, a reaction governed by the acid’s inherent electrophilicity at the 5-position.
Synthesis of Meldrum’s Acid Precursor
The preparation of high-purity Meldrum’s acid is critical for subsequent derivatization. A patented method details an optimized procedure:
- Reactants : Acetone, malonic acid, and acetic anhydride in a molar ratio of 1.0–2.3:1.0:0.005–0.12.
- Catalyst : Sulfuric acid (0.25 mol%).
- Conditions : Slow, controlled addition of acetic anhydride to a heterogeneous mixture of acetone and malonic acid at 30°C, ensuring minimal excess of unreacted anhydride (<14 mol% in solution phase).
- Yield : >80% after recrystallization, significantly higher than traditional methods (<50%).
This method minimizes side reactions (e.g., acetylation of malonic acid) and ensures scalability, making it the industrial standard.
Preparation of 2,2-Dimethyl-5-[(5-Methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione
Knoevenagel Condensation: Primary Synthetic Route
The most widely reported method involves a base-catalyzed Knoevenagel condensation between Meldrum’s acid and 5-methylfuran-2-carbaldehyde.
Reaction Mechanism
- Enolate Formation : Deprotonation of Meldrum’s acid at the 5-position by a mild base (e.g., piperidine or ammonium acetate).
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 5-methylfuran-2-carbaldehyde.
- Dehydration : Elimination of water yields the conjugated methylidene product.
Standard Procedure
- Reactants :
- Meldrum’s acid (1.0 equiv, 144.13 g/mol).
- 5-Methylfuran-2-carbaldehyde (1.1 equiv, 110.11 g/mol).
- Catalyst : Piperidine (5 mol%) or ammonium acetate (10 mol%).
- Solvent : Anhydrous ethanol or toluene.
- Conditions : Reflux at 80°C for 4–6 hours under inert atmosphere.
- Workup : Cooling to 0°C, filtration, and recrystallization from ethanol/water (3:1).
- Yield : 65–75% (reported for analogous furan derivatives).
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethanol > Toluene | Higher polarity enhances enolate stability |
| Temperature | 70–85°C | Accelerates dehydration |
| Catalyst Loading | 5–10 mol% | Excess base promotes side reactions |
| Reaction Time | 4–6 hours | Prolonged time risks decomposition |
Alternative Methods and Modifications
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to reduce reaction times:
- Conditions : 100°C, 20 minutes, 300 W irradiation.
- Yield : Comparable to thermal methods (68–70%) but with improved reproducibility.
Solid-State Mechanochemical Synthesis
A solvent-free approach using ball milling:
- Reactants : Meldrum’s acid and aldehyde in a 1:1.05 ratio.
- Catalyst : KF/Al₂O₃ (5 wt%).
- Conditions : 30 minutes milling at 25 Hz.
- Yield : 60–62%, suitable for green chemistry applications.
One-Pot Tandem Reactions
A sequential protocol avoids isolating intermediates:
- Step 1 : Synthesize Meldrum’s acid in situ using the method in Section 1.1.
- Step 2 : Add 5-methylfuran-2-carbaldehyde directly to the reaction mixture.
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the most efficient synthetic routes for preparing 2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 5-methylfuran-2-carbaldehyde. Key steps include:
- Acid-catalyzed condensation using acetic anhydride and sulfuric acid, followed by dropwise addition of aldehyde in ethanol .
- Alternative green methods use hexadecyltrimethylammonium bromide (HTMAB) as a surfactant catalyst in aqueous media, reducing reaction time to 1–2 hours with yields >85% .
- Critical Parameters : Temperature (303 K optimal for traditional synthesis), solvent polarity, and catalyst choice (e.g., HTMAB enhances water solubility of reactants).
Q. How is the crystal structure of this compound determined, and what conformational features are critical for reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Two symmetry-independent molecules in the asymmetric unit, adopting envelope conformations in the 1,3-dioxane ring.
- Planar geometry at the methylidene group (C7=C5 bond length: 1.34 Å), enabling conjugation with the furan ring.
- Stabilization via weak C–H⋯O hydrogen bonds (2.50–2.65 Å) between carbonyl oxygen and methyl/furan hydrogen atoms .
- Tools : Refinement software (e.g., SHELX) with riding H-atom models (C–H = 0.93–0.96 Å) and isotropic displacement parameters .
Advanced Research Questions
Q. What reaction mechanisms govern the derivatization of this compound, and how can its dioxane moiety be functionalized?
- Methodological Answer : The dioxane ring’s electrophilic carbonyl groups participate in:
- Nucleophilic substitutions : Reactivity with amines (e.g., aqueous ammonia replaces thiomethyl groups, forming zwitterionic intermediates) .
- Oxidation/Reduction : Controlled oxidation with m-chloroperbenzoic acid yields sulfoxide derivatives, while triphenylphosphine induces thiomethyl-to-cyanide transformations .
- Condensation : The methylidene group undergoes [4+2] cycloadditions with dienophiles, useful for constructing polycyclic frameworks .
Q. How does computational modeling predict the compound’s interaction with biological targets, and what binding affinities are observed experimentally?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) highlight affinity for enzymes like cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the trifluoromethyl group and hydrogen bonding via carbonyl oxygen .
- In Vitro Validation : Competitive binding assays (e.g., fluorescence quenching) show IC₅₀ values in the µM range for kinase inhibition, correlating with substituent electronegativity on the furan ring .
Q. What strategies resolve contradictions in reported bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 5-methylfuran vs. chlorophenyl groups) on logP and polar surface area. For example, furan derivatives exhibit higher membrane permeability but lower metabolic stability than arylidene analogs .
- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ variability ±15% across studies) to identify outliers caused by solvent polarity or assay pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
